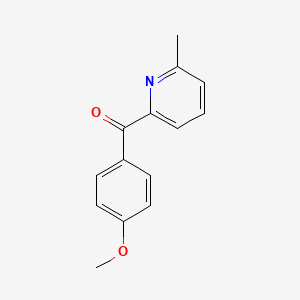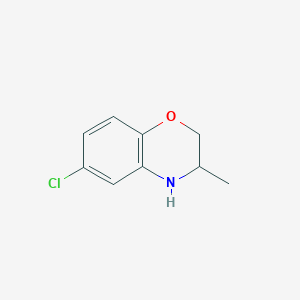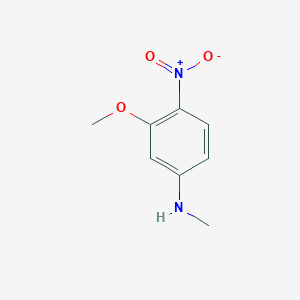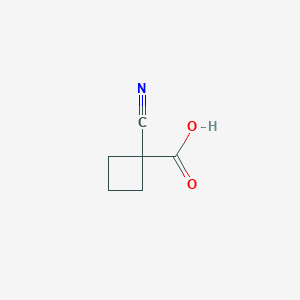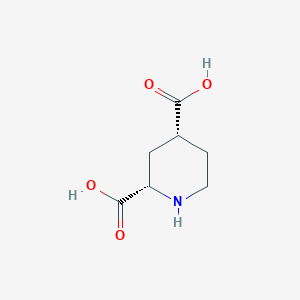
顺式-哌啶-2,4-二羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cis-Piperidine-2,4-dicarboxylic acid is a useful research compound. Its molecular formula is C7H11NO4 and its molecular weight is 173.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality cis-Piperidine-2,4-dicarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about cis-Piperidine-2,4-dicarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药物设计中的作用
哌啶类化合物,包括顺式-哌啶-2,4-二羧酸,是药物设计中最重要的合成片段之一 . 它们在制药行业中发挥着重要作用 . 它们的衍生物存在于二十多个类别的药物中,以及生物碱中 .
哌啶衍生物的合成
哌啶-2,4-二羧酸用于合成各种哌啶衍生物 . 这些包括取代的哌啶,螺哌啶,缩合的哌啶,和哌啶酮 .
生物和药理活性
哌啶衍生物,包括顺式-哌啶-2,4-二羧酸,已被研究用于其生物和药理活性 . 这包括它们在潜在药物的发现和生物学评估中的潜在用途 .
离子型受体的拮抗剂
顺式-哌啶-2,4-二羧酸是NMDA、AMPA和海人酸离子型受体的非特异性拮抗剂 . 它用于阻断一般的兴奋性突触传递 .
NMDA受体的部分激动剂
除了其拮抗作用外,顺式-哌啶-2,4-二羧酸也作为NMDA受体的部分激动剂 .
兴奋性氨基酸受体
顺式-哌啶-2,4-二羧酸已被测试用于其在哺乳动物和两栖动物脊髓中的兴奋性氨基酸受体上的作用 . 发现它既具有兴奋性氨基酸激动剂活性,也具有拮抗剂活性 .
突触抑制特性
已观察到顺式-哌啶-2,4-二羧酸具有突触抑制特性 . 它可以抑制由NMDA、海人酸、谷氨酸或由背根刺激引起的兴奋性反应 .
与生理性兴奋性氨基酸受体相互作用的构象要求
作用机制
Target of Action
The primary targets of cis-Piperidine-2,4-dicarboxylic acid are ionotropic receptors, specifically NMDA (N-methyl-D-aspartate), AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid), and kainate receptors . These receptors play a crucial role in the central nervous system, mediating synaptic transmission and plasticity, which are essential for learning and memory .
Mode of Action
cis-Piperidine-2,4-dicarboxylic acid acts as a general ionotropic receptor antagonist, blocking the responses mediated by NMDA, AMPA, and kainate receptors . Interestingly, it also acts as a partial NMDA receptor agonist in certain models, such as the in vitro rat cerebellar cGMP model .
Biochemical Pathways
By blocking the NMDA, AMPA, and kainate receptors, cis-Piperidine-2,4-dicarboxylic acid inhibits the excitatory synaptic transmissions in the central nervous system . This can affect various downstream biochemical pathways involved in neural communication and plasticity.
Pharmacokinetics
It is soluble in water, which may influence its bioavailability .
Result of Action
The molecular and cellular effects of cis-Piperidine-2,4-dicarboxylic acid’s action primarily involve the modulation of neural activity. By blocking excitatory synaptic transmissions, it can influence neural signaling and potentially impact processes such as learning and memory .
生化分析
Biochemical Properties
cis-Piperidine-2,4-dicarboxylic acid plays a significant role in biochemical reactions by interacting with various ionotropic receptors. It is known to block NMDA, AMPA, and kainate receptor-mediated responses, which are crucial for excitatory synaptic transmission in the central nervous system. The compound’s interaction with these receptors involves binding to the receptor sites, thereby inhibiting their activity. This inhibition can modulate synaptic plasticity and neurotransmission, which are essential for learning and memory processes .
Cellular Effects
The effects of cis-Piperidine-2,4-dicarboxylic acid on various cell types and cellular processes are profound. In neuronal cells, it influences cell function by modulating cell signaling pathways, particularly those involving NMDA, AMPA, and kainate receptors. This modulation can lead to changes in gene expression and cellular metabolism. For instance, the inhibition of NMDA receptors by cis-Piperidine-2,4-dicarboxylic acid can reduce calcium influx, thereby affecting downstream signaling pathways and gene transcription .
Molecular Mechanism
The molecular mechanism of action of cis-Piperidine-2,4-dicarboxylic acid involves its binding interactions with ionotropic receptors. By binding to the receptor sites, it inhibits the activity of NMDA, AMPA, and kainate receptors. This inhibition can prevent the excitatory neurotransmitter glutamate from activating these receptors, thereby reducing excitatory synaptic transmission. Additionally, as a partial agonist for NMDA receptors, cis-Piperidine-2,4-dicarboxylic acid can activate these receptors to a lesser extent, leading to a partial response .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of cis-Piperidine-2,4-dicarboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that cis-Piperidine-2,4-dicarboxylic acid can maintain its activity for extended periods when stored under appropriate conditions. Prolonged exposure to light or extreme temperatures can lead to its degradation, reducing its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of cis-Piperidine-2,4-dicarboxylic acid vary with different dosages in animal models. At lower doses, the compound can effectively inhibit ionotropic receptor activity without causing significant adverse effects. At higher doses, cis-Piperidine-2,4-dicarboxylic acid may exhibit toxic effects, including neurotoxicity and disruptions in normal cellular function. These threshold effects highlight the importance of dosage optimization in experimental studies .
Metabolic Pathways
cis-Piperidine-2,4-dicarboxylic acid is involved in various metabolic pathways, particularly those related to neurotransmitter metabolism. It interacts with enzymes and cofactors that regulate the synthesis and degradation of neurotransmitters. For example, the compound’s inhibition of NMDA receptors can affect the metabolism of glutamate, a key excitatory neurotransmitter. This interaction can lead to changes in metabolic flux and metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of cis-Piperidine-2,4-dicarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization and accumulation in target tissues, such as the brain. The compound’s ability to cross the blood-brain barrier is particularly important for its efficacy in modulating central nervous system functions .
Subcellular Localization
The subcellular localization of cis-Piperidine-2,4-dicarboxylic acid is crucial for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can exert its effects. Targeting signals and post-translational modifications play a role in directing cis-Piperidine-2,4-dicarboxylic acid to these locations. For instance, its localization to synaptic sites allows it to effectively modulate synaptic transmission and plasticity .
属性
IUPAC Name |
(2S,4R)-piperidine-2,4-dicarboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO4/c9-6(10)4-1-2-8-5(3-4)7(11)12/h4-5,8H,1-3H2,(H,9,10)(H,11,12)/t4-,5+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOEIRUBILDKO-UHNVWZDZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@@H](C[C@@H]1C(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
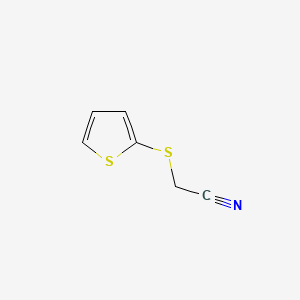
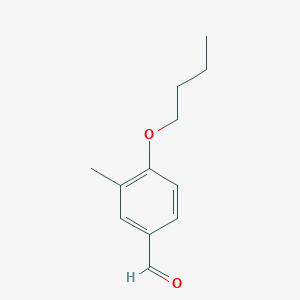
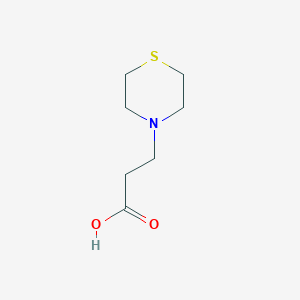

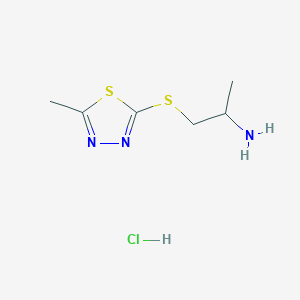
![[4-[(2,4-Dichlorophenyl)methoxy]phenyl]-phenylmethanone](/img/structure/B1359097.png)
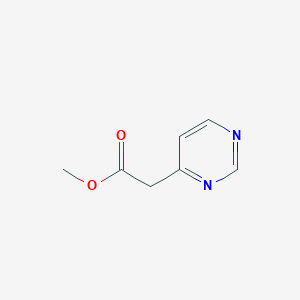
![Acetonitrile, [[4-(1,1-dimethylethyl)phenyl]thio]-](/img/structure/B1359105.png)
![Ethyl 3-[(3-ethoxy-3-oxopropyl)amino]propanoate hydrochloride](/img/structure/B1359108.png)
